tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate
Description
tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate is a functionalized pyrrole derivative characterized by a bromo substituent at the 4-position and a formyl group at the 2-position. The tert-butyl carbamate group at the 1-position serves as a protective group, enhancing solubility in organic solvents and stabilizing the pyrrole nitrogen against undesired reactions. This compound is of significant interest in medicinal chemistry and materials science due to its versatility as a synthetic intermediate. The formyl group enables further derivatization (e.g., condensations), while the bromo substituent facilitates cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings .
Properties
IUPAC Name |
tert-butyl 4-bromo-2-formylpyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMQXYXWFQHZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Protection, Bromination, and Formylation
This three-step strategy is the most widely reported approach.
Step 1: N-Protection of Pyrrole
Pyrrole is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl pyrrole-1-carboxylate :
Conditions :
-
Solvent: Acetonitrile.
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Base: Sodium hydride (NaH).
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Temperature: Room temperature (18–24 h).
Step 2: Electrophilic Bromination
Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions:
Mechanistic Insight :
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The Boc group withdraws electron density, directing electrophilic bromination to the para (4-) position.
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Radical initiators like AIBN enhance regioselectivity.
Step 3: Vilsmeier-Haack Formylation
The 2-position is formylated via the Vilsmeier-Haack reaction :
Conditions :
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Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
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Temperature: Controlled below 5°C to minimize side reactions.
Alternative Pathway: Palladium-Catalyzed Cross-Coupling
A less common but efficient method involves Suzuki-Miyaura coupling to introduce pre-functionalized fragments:
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Synthesis of Boronic Ester Intermediate :
tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate is reacted with bis(pinacolato)diboron to form the boronic ester. -
Cross-Coupling with Formyl Precursor :
The boronic ester couples with 2-bromo-4-formylpyrrole under Pd catalysis:
Advantages :
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Avoids harsh bromination conditions.
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Enables modular synthesis of analogs.
Analytical Characterization
Key spectroscopic data for the final product:
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Sequential Functionalization | 60–75% | High regioselectivity; Scalable | Multiple steps; Harsh formylation conditions |
| Suzuki Cross-Coupling | 50–65% | Modular for analogs | Requires pre-functionalized boronic esters |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Various substituted pyrrole derivatives.
Reduction: tert-Butyl 4-bromo-2-hydroxymethyl-1H-pyrrole-1-carboxylate.
Oxidation: tert-Butyl 4-bromo-2-carboxyl-1H-pyrrole-1-carboxylate.
Scientific Research Applications
Synthetic Applications
1.1 Building Block in Organic Synthesis
tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, making it a valuable building block for synthesizing more complex molecules. For instance, it can undergo nucleophilic substitutions due to the presence of the bromine atom, facilitating the introduction of different functional groups .
1.2 Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of bioactive molecules, particularly those exhibiting antimicrobial and anticancer properties. The pyrrole ring is a common motif in many natural products and pharmaceuticals, making derivatives of this compound significant in drug discovery .
Medicinal Chemistry
2.1 Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity. For example, studies have shown that modifications to the pyrrole structure can enhance its efficacy against specific bacterial strains .
Case Study: Antimicrobial Screening
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| Derivative A | Effective against E. coli | |
| Derivative B | Inhibitory effect on S. aureus |
2.2 Anticancer Research
The compound has also been investigated for its potential anticancer properties. Specific derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Material Science
3.1 Polymer Chemistry
This compound can be used as a monomer in polymerization reactions to create functionalized polymers with potential applications in coatings and adhesives. The bromine atom facilitates further reactions that can tailor the physical properties of the resulting materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrrole Derivatives
tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate (Compound 11, )
- Structure : Similar pyrrole core but with an iodo substituent (4-position) and a 4-methoxyphenyl group (2-position).
- Reactivity: The iodo group is more reactive than bromo in cross-couplings (e.g., Sonogashira), enabling efficient bond formation under mild conditions. The methoxyphenyl group introduces aromaticity and electron-donating effects.
- Synthesis: Prepared via a one-pot Sonogashira coupling, yielding 73% as a colorless solid .
- Spectroscopy : 1H NMR signals for the methoxyphenyl group appear at δ 7.12–7.10 (m, 2H) and δ 6.83–6.81 (m, 2H), distinct from the formyl proton (absent here).
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate (CAS 1150271-23-0, )
- Structure : Pyrazole ring (two adjacent nitrogen atoms) with bromo at the 4-position.
- Reactivity : Pyrazoles exhibit different electronic properties compared to pyrroles, with reduced aromaticity and increased hydrogen-bonding capability. Bromo substituents enable cross-couplings but may require harsher conditions than pyrrole analogs.
- Applications : Used in kinase inhibitor synthesis due to pyrazole’s affinity for ATP-binding pockets .
Boronic Acid Derivatives
tert-Butyl 2-borono-1H-pyrrole-1-carboxylate ()
- Structure : Boronic acid substituent at the 2-position instead of formyl.
- Reactivity: The borono group facilitates Suzuki-Miyaura couplings, making it valuable for biaryl synthesis. The compound’s crystal structure reveals intermolecular hydrogen bonding (O3—H3···O2), enhancing crystallinity .
- Synthesis : Generated via lithium diisopropylamide (LDA)-mediated borylation of tert-butyl pyrrole-1-carboxylate.
Pyrimidine Derivatives
tert-Butyl 5-Bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate ()
- Structure : Six-membered pyrimidine ring with bromo and two ketone groups.
- Reactivity : The dioxo groups increase hydrophilicity and enable hydrogen bonding. Bromo substitution at the 5-position allows functionalization via nucleophilic aromatic substitution.
- Applications : Used as a uracil analog in nucleoside chemistry .
Comparative Analysis of Key Properties
Structural and Electronic Features
Spectroscopic Comparison
- Formyl group : In the target compound, the formyl proton resonates at ~9–10 ppm (1H NMR), absent in halogen-only derivatives.
- tert-Butyl group : All compounds show a singlet at δ 1.2–1.3 ppm for the (CH₃)₃C group.
- Bromo vs. iodo : Bromo substituents cause upfield shifts in adjacent protons compared to iodo due to lower electronegativity .
Biological Activity
Tert-butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate (CAS No. 1107645-06-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 274.11 g/mol
- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2°C and 8°C to maintain stability .
Antitumor Activity
Research indicates that pyrrole derivatives exhibit significant antitumor properties. For instance, studies on similar compounds have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 0.065 |
| Compound B | MDA-MB-468 | 9.4 |
| This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined in specific studies; however, the structural similarities with known active compounds suggest potential efficacy against tumor cells.
Antibacterial Activity
Pyrrole derivatives have also been explored for their antibacterial properties. The presence of halogens, such as bromine in this compound, can enhance antimicrobial activity. For example, related pyrrole compounds have demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative X | 3.125 | Staphylococcus aureus |
| Pyrrole Derivative Y | 12.5 | Escherichia coli |
The minimum inhibitory concentration (MIC) for this compound has not been explicitly reported but is expected to be in a similar range due to structural activity relationships observed in related compounds .
The biological activity of pyrrole derivatives is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzyme Activity : Many pyrrole compounds act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
- Interference with DNA Synthesis : Some derivatives may disrupt DNA replication processes, leading to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the potential of pyrrole derivatives in drug development:
- Antitumor Evaluations : A study synthesized multiple pyrrole-based compounds and evaluated their antitumor activity against a panel of human carcinoma cell lines. The results indicated that modifications at the pyrrole ring could significantly affect potency and selectivity .
- Antimicrobial Studies : Research into a series of substituted pyrroles demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can optimize efficacy .
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for introducing the formyl group at the 2-position of the pyrrole ring in this compound?
- Methodological Answer : The formylation of pyrrole derivatives can be achieved via the Vilsmeier-Haack reaction, using POCl₃ and DMF under controlled temperatures (0–20°C). For sterically hindered substrates, directed ortho-metalation (DoM) with LDA followed by quenching with DMF has been reported for regioselective formylation . Post-formylation, the tert-butyl carboxylate group can be introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Q. How does the tert-butyl group enhance stability during synthesis?
- Methodological Answer : The tert-butyl group acts as a steric shield, protecting the pyrrole nitrogen from undesired side reactions (e.g., oxidation or electrophilic attacks). Its stability under basic conditions allows sequential functionalization, such as bromination or cross-coupling, without deprotection. For purification, silica gel chromatography with hexane/EtOAc gradients (e.g., 1:1 v/v) is effective .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm) and tert-butyl carbons (δ ~28 ppm for CH₃, ~80 ppm for quaternary C).
- IR : Stretching frequencies for C=O (tert-butyl ester: ~1750 cm⁻¹; formyl: ~1680 cm⁻¹) confirm functional groups.
- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₁₀H₁₂BrNO₃) .
Advanced Research Questions
Q. How does the bromo substituent influence the electronic properties of the pyrrole ring in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromo group at the 4-position activates the pyrrole ring for Suzuki-Miyaura coupling. However, competing dehalogenation may occur under harsh conditions. To mitigate this, use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 60°C. Monitor reaction progress via TLC and GC-MS to optimize yield and minimize side reactions .
Q. What crystallographic challenges arise with tert-Butyl 4-bromo-2-formyl-1H-pyrrole-1-carboxylate?
- Methodological Answer : The bulky tert-butyl group and polar formyl substituent can disrupt crystal packing. Single-crystal X-ray diffraction (SCXRD) requires slow evaporation from ethyl acetate/hexane mixtures. Key parameters (hypothetical example based on analogous structures):
- Crystal System : Monoclinic
- Space Group : P2₁/c
- Unit Cell : a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 95°
- Hydrogen Bonding : O(formyl)···H-N(pyrrole) interactions stabilize the lattice .
Q. How can contradictory reactivity data in nucleophilic aromatic substitution (SNAr) be resolved?
- Methodological Answer : Discrepancies in SNAr outcomes (e.g., competing ring-opening vs. substitution) may stem from solvent polarity or base strength. For the bromo substituent, use DMF as a solvent with Cs₂CO₃ to favor substitution. Validate intermediates via in situ ¹⁹F NMR (if fluorinated reagents are used) or MALDI-TOF .
Safety & Handling
Q. What precautions are necessary for handling brominated pyrrole derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all synthetic steps.
- Storage : Store at 2–8°C under argon to prevent degradation.
- Spill Management : Neutralize brominated waste with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
